N-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Properties
Molecular Formula |
C19H13N3O4S2 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
InChI |
InChI=1S/C19H13N3O4S2/c23-17-11-3-1-2-4-12(11)22-16(21-17)15(28-19(22)27)18(24)20-8-10-5-6-13-14(7-10)26-9-25-13/h1-7H,8-9H2,(H,20,24)(H,21,23) |
InChI Key |
SXRQNIHPKXIWJF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C4NC(=O)C5=CC=CC=C5N4C(=S)S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzodioxole moiety, which can be synthesized by the reaction of catechol with dihalomethanes in the presence of a base . The quinazoline core is then constructed through a series of cyclization reactions, often involving the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and quinazoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide exerts its effects involves several molecular targets and pathways. One key pathway is the inhibition of mitochondrial membrane potential, which leads to the induction of apoptosis in cancer cells . The compound may also interact with other cellular targets, such as kinases and transcription factors, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Amuvatinib: A kinase inhibitor with a similar benzodioxole moiety.
1,3-Benzodioxole derivatives: These compounds share the benzodioxole ring and have shown various biological activities, including anticancer properties.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is unique due to its combination of a benzodioxole ring with a quinazoline-thiazole core. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for scientific research and potential therapeutic applications.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is a synthetic compound belonging to the thiazoloquinazoline class. Its unique structural features suggest potential for various biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzodioxole moiety , a thiazoloquinazoline framework , and functional groups including thioxo and carboxamide . These structural characteristics may contribute to its biological activity.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines such as HeLa and A549. In vitro studies have shown that derivatives similar to this compound possess potent activity against these cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 32 | A549 | 15.2 | |
| Compound IXa | MCF7 | 16.7 | |
| Compound IXa | HCT116 | 12.54 |
Antimicrobial Activity
The thiazoloquinazoline class has been noted for its antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively. The presence of the benzodioxole moiety may enhance these properties through mechanisms that warrant further investigation.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in cell proliferation and survival pathways.
Case Studies
A study involving the synthesis of quinazoline derivatives highlighted the potential of compounds similar to this compound in cancer therapy. The synthesized derivatives were tested for their ability to inhibit tumor growth in vitro using MTT assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
